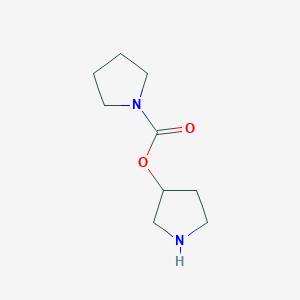![molecular formula C10H19NO2 B1470147 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine CAS No. 46145-57-7](/img/structure/B1470147.png)
1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine
Overview
Description
“1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine” is a chemical compound with the molecular formula C10H19NO2 . It is also known as Dioxolane-derived amino alcohol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 185.27 . The compound is soluble in water, ethanol, and ether.
Scientific Research Applications
Crystal Structure and Thermodynamic Properties
- Crystal Structure and Thermodynamics : The crystal structure and thermodynamic properties of 1,5-dioxaspiro derivatives, which are closely related to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, have been investigated. These studies are crucial for understanding the physical and chemical characteristics of such compounds, which can be valuable in various scientific fields, such as material science and pharmaceuticals (Zeng, Wang, & Zhang, 2021).
Spiroketal Chemistry in Natural Products
- Spiroketal Chemistry : Spiroketal structures, similar to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, are significant in natural product chemistry. They are involved in various biological activities and are integral components of many natural compounds. The study of spiroketals helps in understanding their biological functions and potential applications in medicinal chemistry (Francke & Kitching, 2001).
Enantioselective Synthesis and Pheromone Studies
- Enantioselective Synthesis and Pheromones : The enantioselective synthesis of spiroacetals, similar to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine, is a vital area of research. These compounds are major components in the pheromones of various insects, such as the olive fruit fly. Understanding their synthesis and stereochemistry is crucial for the development of environmentally friendly pest control methods and for studies in ecological chemistry (Uchiyama et al., 2001).
Synthetic Approaches and Chemical Analysis
- Synthetic Methods and Analysis : Research on synthetic methodologies for creating spirocyclic compounds akin to 1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine provides insights into more efficient and selective chemical processes. These methods are important in the field of organic synthesis, contributing to the development of new drugs and materials. Additionally, techniques such as NMR spectroscopy are used for the structural elucidation of these compounds, which is critical in verifying their identity and purity in research settings (Zhang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFSUNVERFVALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)OCC(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.6]undecan-2-ylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)


![2-{1-[(Propylcarbamoyl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470076.png)


![2-{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1470079.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470082.png)

